molecular formula C15H12ClN3O2S B5573548 5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide CAS No. 6220-87-7

5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide

Cat. No.: B5573548
CAS No.: 6220-87-7
M. Wt: 333.8 g/mol
InChI Key: JENFDLPOLMPBNI-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0338755 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives related to the compound of interest, demonstrating moderate antimicrobial activity. For instance, a study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds showed moderate activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).

Antifungal and Antiviral Activities

Compounds with the thiadiazole moiety have been evaluated for their antifungal and antiviral properties. A study involving the synthesis of alkylated furan derivatives, including N-heterocyclyl-5-nitro-2-furamide, observed significant antibacterial and antifungal activities (Makino, 1962). Additionally, new sulfonamide derivatives incorporating the 1,3,4-thiadiazole moiety demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

Anticancer Research

The introduction of various substituents into the thiadiazole and furan moieties has been explored for anticancer properties. For example, the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents were reported, indicating promising anticancer activity in breast carcinoma cell lines (Gomha et al., 2015). Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, evaluating their cytotoxicity and induction of apoptosis in human leukemia cells, demonstrating the compound's potential as an anticancer agent (Chandrappa et al., 2009).

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-7-6-11(21-12)9-4-3-5-10(16)8-9/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFDLPOLMPBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977783
Record name 5-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-87-7
Record name 5-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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